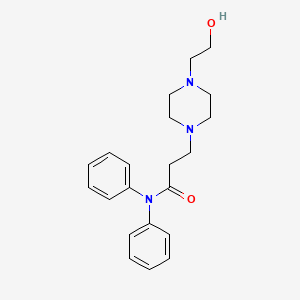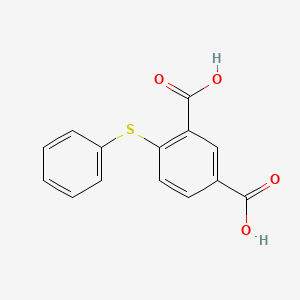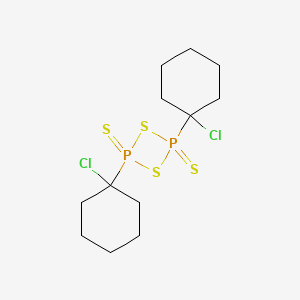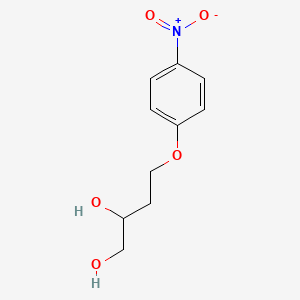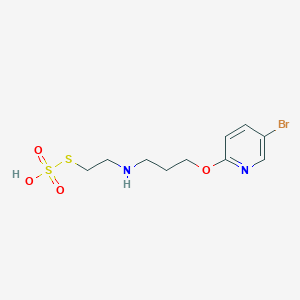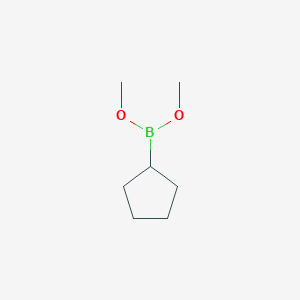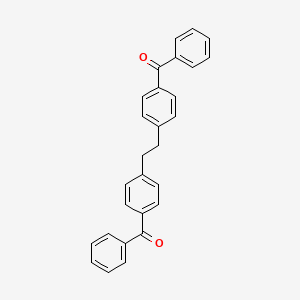
Dinitrophenyl-4-aminobenzoylglutamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dinitrophenyl-4-aminobenzoylglutamate is a complex organic compound with the molecular formula C18H16N4O9 It is characterized by the presence of dinitrophenyl and aminobenzoyl groups attached to a glutamate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dinitrophenyl-4-aminobenzoylglutamate typically involves multiple steps, starting with the nitration of phenol to produce dinitrophenol. This is followed by the coupling of dinitrophenol with aminobenzoylglutamate under controlled conditions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure the safety and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dinitrophenyl-4-aminobenzoylglutamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: Nucleophilic aromatic substitution reactions can occur, where nucleophiles replace the nitro groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Strong nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with different oxidation states, while reduction can produce amino-substituted derivatives.
Aplicaciones Científicas De Investigación
Dinitrophenyl-4-aminobenzoylglutamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard for analytical techniques.
Biology: The compound is employed in studies involving protein labeling and detection, as it can form stable conjugates with proteins.
Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the field of targeted drug delivery.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of Dinitrophenyl-4-aminobenzoylglutamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include oxidative phosphorylation, signal transduction, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenol: A related compound known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation.
4-Aminobenzoic Acid: Shares the aminobenzoyl group and is used in the synthesis of folic acid and other pharmaceuticals.
Glutamic Acid: The backbone of Dinitrophenyl-4-aminobenzoylglutamate, widely known for its role in neurotransmission and protein synthesis.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Propiedades
Número CAS |
52494-04-9 |
|---|---|
Fórmula molecular |
C18H16N4O9 |
Peso molecular |
432.3 g/mol |
Nombre IUPAC |
(2S)-2-[[4-(2,4-dinitroanilino)benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C18H16N4O9/c23-16(24)8-7-14(18(26)27)20-17(25)10-1-3-11(4-2-10)19-13-6-5-12(21(28)29)9-15(13)22(30)31/h1-6,9,14,19H,7-8H2,(H,20,25)(H,23,24)(H,26,27)/t14-/m0/s1 |
Clave InChI |
ZJBJMLQWZNQFFE-AWEZNQCLSA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14656366.png)
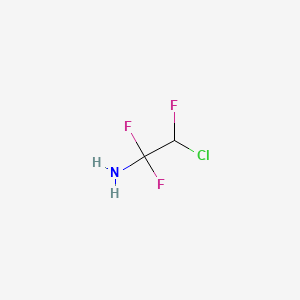

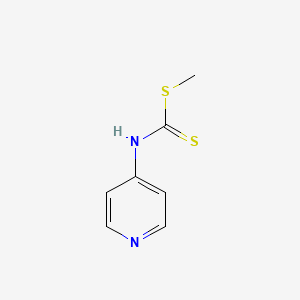
![S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine](/img/structure/B14656389.png)

